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Sulfide, isobutyl isopropyl

Cat. No.: B082284
CAS No.: 10359-65-6
M. Wt: 132.27 g/mol
InChI Key: NAPBMSIZYSDRMH-UHFFFAOYSA-N
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Description

Contextualization of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, a diverse class of organic substances containing sulfur, are integral to numerous areas of modern chemical research. chemicalbook.com Their presence is ubiquitous, from interstellar space to the biological systems of all living organisms. chemicalbook.com In the realm of biochemistry, essential amino acids such as cysteine and methionine, which are fundamental protein components, are organosulfur compounds. chemicalbook.comwikipedia.org Many coenzymes, vitamins, and hormones also feature sulfur atoms, highlighting their critical role in life processes. chemicalbook.com

The significance of organosulfur chemistry extends into medicinal and materials science. For instance, the life-saving properties of penicillin and sulfa drugs are attributable to their sulfur-containing structures. nih.gov In materials science, sulfur-based compounds are investigated for a variety of applications. Thioethers, a subclass of organosulfur compounds, are noted for their ability to form self-assembled monolayers on metal surfaces, a property of interest in nanotechnology and electronics. acs.org The reactivity of the carbon-sulfur bond, which can be influenced by the structure of the compound, makes organosulfur molecules versatile building blocks in organic synthesis. chemscene.com

Significance of Branched-Chain Dialkyl Sulfides in Chemical Science

Within the broad family of organosulfur compounds, dialkyl sulfides are characterized by a sulfur atom bonded to two alkyl groups. The structure of these alkyl groups, particularly the presence and nature of branching, can significantly influence the compound's physical and chemical properties. This has led to dedicated research into branched-chain dialkyl sulfides.

The branching of the alkyl chains affects the steric environment around the sulfur atom, which can alter the compound's reactivity and its interactions with other molecules. For example, studies on the self-assembly of thioethers on gold surfaces have shown that branching in the alkyl chains has a considerable effect on the intermolecular interactions and the resulting molecular lattice structure. acs.org Furthermore, in the field of biochemistry, branched-chain alkyl sulfides have been synthesized and used as probes to study the selectivity of enzymes like flavin-containing monooxygenases, where the degree of steric crowding around the prochiral sulfur center influences the metabolic outcome. nih.gov The synthesis of specifically branched sulfides is also an area of active research, with methods being developed for their regioselective preparation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S B082284 Sulfide, isobutyl isopropyl CAS No. 10359-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-propan-2-ylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPBMSIZYSDRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303554
Record name Sulfide, isobutyl isopropyl
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Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-65-6
Record name Sulfide, isobutyl isopropyl
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Record name Sulfide, isobutyl isopropyl
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Record name Isobutyl isopropyl sulfide
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Advanced Spectroscopic and Analytical Characterization of Dialkyl Sulfides

High-Resolution Mass Spectrometry Techniques for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a cornerstone for the specific identification of organosulfur compounds by providing highly accurate mass measurements. This accuracy is critical for determining the elemental composition of a molecule. nih.gov

HRMS instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, often to within a few parts per million (ppm). nih.gov This allows for the unambiguous determination of a compound's molecular formula from its exact mass. For isobutyl isopropyl sulfide (B99878) (C7H16S), the theoretical exact mass can be calculated and compared against the experimentally measured value to confirm its elemental composition. The high mass resolution also allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical Exact Mass and Isotopic Pattern for Isobutyl Isopropyl Sulfide (C₇H₁₆S)

Isotope Formula Theoretical Mass (Da) Relative Abundance (%)
C₇H₁₆³²S 132.09727 100.00
C₇H₁₆³³S 133.09482 0.82
C₇H₁₆³⁴S 134.09217 4.55

This table presents the calculated exact masses and expected relative abundances of the major isotopologues of isobutyl isopropyl sulfide.

Organosulfur compounds are often present at low concentrations within complex sample matrices, such as petroleum distillates, environmental aerosols, or food products. nih.govacs.orgtxst.edu HRMS, particularly when coupled with separation techniques like liquid chromatography (HILIC/ESI-HR-QTOFMS), provides the selectivity and sensitivity needed for their characterization. acs.org Tandem mass spectrometry (MS/MS) experiments can further provide structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. txst.edu For instance, in the analysis of crude oil, electrospray ionization (ESI) MS/MS has been used to identify organosulfur compounds by observing characteristic neutral losses, such as the loss of a sulfur atom (32 Da) or a hydrosulfide (B80085) radical (33 Da). txst.edu These techniques are invaluable for profiling volatile organosulfur compounds (VOSCs) in various industrial and biological systems. nih.govwur.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including dialkyl sulfides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

For isobutyl isopropyl sulfide, ¹H NMR and ¹³C NMR spectroscopy can confirm the connectivity of the isobutyl and isopropyl groups to the central sulfur atom. The chemical shifts (δ) of the protons and carbons are influenced by the electronegativity of the adjacent sulfur atom. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isobutyl Isopropyl Sulfide

Group Nucleus Predicted Chemical Shift (ppm) Multiplicity
(CH₃)₂CH CH₂–S ¹H ~2.9 - 3.1 septet
S–CH₂ CH(CH₃)₂ ¹H ~2.4 - 2.6 doublet
S–CH₂CH (CH₃)₂ ¹H ~1.8 - 2.0 nonet
S–CH(CH₃ )₂ ¹H ~1.2 - 1.4 doublet
S–CH₂CH(CH₃ )₂ ¹H ~0.9 - 1.1 doublet
C H(CH₃)₂ ¹³C ~35 - 40 CH
C H₂(CH₃)₂ ¹³C ~40 - 45 CH₂
CH(C H₃)₂ ¹³C ~22 - 25 CH₃
CH₂C H(CH₃)₂ ¹³C ~27 - 30 CH

Note: These are approximate chemical shift ranges typical for alkyl sulfides. Actual values may vary depending on the solvent and experimental conditions. researchgate.netsigmaaldrich.com

Beyond standard ¹H and ¹³C NMR, more advanced techniques offer deeper insights. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm the bonding network. mdpi.com Furthermore, specialized NMR techniques targeting other nuclei can be applied. ³³S NMR, despite challenges like low natural abundance and broad linewidths due to the nucleus's quadrupolar nature, is highly sensitive to the local electronic structure around the sulfur atom. mdpi.com Solid-state ³³S NMR has been shown to be sensitive to local molecular structures, such as dihedral angles in organosulfur compounds. morressier.com Additionally, ¹⁷O NMR has been used to study bonding and structural characteristics in oxidized organosulfur compounds like sulfoxides and sulfones. taylorfrancis.com These advanced methods provide powerful means to investigate the electronic environment and conformation of organosulfur molecules. chemaxon.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on their functional groups. For dialkyl sulfides, the most pertinent vibrations involve the carbon-sulfur (C–S) bond. The C–S stretching vibration typically appears as a weak to medium intensity band in the region of 600-800 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The exact position of this band can be influenced by the substitution pattern around the sulfur atom. Other characteristic absorptions include C–H stretching and bending vibrations from the alkyl groups.

Table 3: Characteristic IR Absorption Bands for Dialkyl Sulfides

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C–H Stretch (sp³) 2850 - 3000 Strong
C–H Bend (CH₃, CH₂) 1350 - 1470 Medium

This table summarizes the typical IR absorption regions for the functional groups found in a dialkyl sulfide like isobutyl isopropyl sulfide. cdnsciencepub.comacs.org

Chromatographic Methods for Organosulfur Compound Analysis

Chromatographic techniques are essential for separating and quantifying organosulfur compounds, especially volatile species like isobutyl isopropyl sulfide, from complex mixtures.

Gas chromatography (GC) is the most common method for analyzing volatile sulfur compounds (VSCs). nih.govfrontiersin.org Separation is typically achieved using a capillary column, and detection can be performed using a mass spectrometer (GC-MS) or a sulfur-selective detector. mdpi.commdpi.com The Flame Photometric Detector (FPD) is a highly sensitive and selective detector for sulfur-containing compounds and is widely used for their trace analysis. nih.govnih.govacs.org

To enhance sensitivity and analyze VSCs from liquid or solid samples, various sample preparation techniques are employed. Headspace solid-phase microextraction (HS-SPME) is a solvent-free method that effectively preconcentrates volatile analytes from a sample's headspace onto a coated fiber before injection into the GC system. nih.govfrontiersin.orgresearchgate.net Another technique is purge and trap, where volatile compounds are sparged from a liquid sample with an inert gas and trapped on an adsorbent material before being thermally desorbed into the GC. ceriumlabs.com

For non-volatile or ionic organosulfur compounds, ion chromatography can be an effective separation method. oup.comoup.com

Table 4: Chromatographic Techniques for Organosulfur Compound Analysis

Technique Detector Application Key Features
Gas Chromatography (GC) Flame Photometric Detector (FPD) Trace analysis of volatile sulfur compounds in gaseous and liquid matrices. nih.gov Highly selective and sensitive to sulfur.
GC with Mass Spectrometry (GC-MS) Mass Spectrometer (MS) Identification and quantification of volatile sulfur compounds in complex mixtures (e.g., food, beverages, environmental samples). nih.govmdpi.commdpi.com Provides structural information for compound identification.
Headspace SPME-GC MS or FPD Analysis of VSCs in solid or liquid samples (e.g., vegetables, spirits). frontiersin.orgresearchgate.net Solvent-free, effective preconcentration.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography (GC) is a premier technique for the analysis of volatile organic compounds, including dialkyl sulfides. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. For enhanced sensitivity and specificity, GC is frequently coupled with a mass spectrometer (MS), a technique known as GC-MS.

The separation of dialkyl sulfides can be achieved using various stationary phases. For instance, a copper mesogenic side-chain polymer has been successfully used as a stationary film for the GC separation of alkyl sulfides nih.gov. The choice of detector is also crucial. While MS provides structural information for identification, other detectors like the sulfur chemiluminescence detector (SCD) and the pulsed flame photometric detector (PFPD) offer high selectivity and sensitivity specifically for sulfur-containing compounds iastate.eduoup.comthermofisher.com. The PFPD, for example, provides an equimolar sulfur response that aids in quantification iastate.edu.

For the specific compound isobutyl isopropyl sulfide, GC-MS analysis provides a characteristic mass spectrum that serves as a chemical fingerprint. The electron ionization (EI) mass spectrum is defined by a pattern of fragment ions, with the most abundant peaks (ions) appearing at specific mass-to-charge ratios (m/z). This fragmentation pattern allows for unambiguous identification.

Table 1: GC-MS Data for Isobutyl Isopropyl Sulfide

Parameter Value Source
NIST Number 3024 nih.gov
Top Peak (m/z) 43 nih.gov
2nd Highest Peak (m/z) 41 nih.gov
3rd Highest Peak (m/z) 56
Total Peaks 42 nih.gov

Liquid Chromatography (LC) and Hyphenated Techniques (LC-MS/HRMS)

Liquid chromatography (LC) is a powerful separation technique, particularly for non-volatile or thermally labile compounds. However, its application for the direct analysis of small, volatile, and weakly polar compounds like dialkyl sulfides is challenging. These compounds are difficult to retain on conventional LC columns and are not easily ionized by standard techniques like electrospray ionization (ESI) researchgate.net.

To overcome these limitations, derivatization is a common strategy in LC-MS analysis of sulfur compounds. This involves a chemical reaction to attach a molecule to the analyte, making it more amenable to LC separation and MS detection. For instance, a derivatization LC/MS methodology has been developed for trace-level alkyl esters of sulfonates or sulfates using reagents like trimethylamine, which creates polar, ionic products suitable for analysis nih.gov. Similarly, thiols in wine have been successfully analyzed by HPLC-MS/MS after derivatization with 4,4'-dithiodipyridine (DTDP), which yields positively charged derivatives that enhance ESI sensitivity acs.org.

While high-resolution mass spectrometry (HRMS) offers high mass accuracy and specificity, the primary obstacle for analyzing isobutyl isopropyl sulfide via LC-MS remains its volatility and poor ionization efficiency, making GC-MS the more direct and common analytical choice.

Sample Preparation and Preconcentration Strategies for Trace Analysis

Due to the typically low concentrations of volatile sulfur compounds (VSCs) in various matrices, a sample preparation and preconcentration step is often required before instrumental analysis nih.gov. The goal is to isolate and concentrate the analytes of interest, thereby increasing the sensitivity of the subsequent measurement.

Several techniques are employed for this purpose:

Headspace Solid-Phase Microextraction (HS-SPME): This is a simple, solvent-free technique where a fused silica fiber coated with an adsorbent material is exposed to the headspace (the gas phase above a liquid or solid sample) nih.gov. Volatile compounds like dialkyl sulfides adsorb onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. The selection of fiber coating (e.g., DVB/CAR/PDMS) and optimization of extraction time and temperature are critical for efficient extraction nih.govmdpi.com.

Stir Bar Sorptive Extraction (SBSE): SBSE operates on a similar principle to SPME but uses a magnetic stir bar coated with a larger volume of sorbent phase (typically polydimethylsiloxane), providing higher sensitivity mdpi.com. It has been successfully applied to the analysis of VSCs in wine distillates mdpi.com.

Whole Air Sampling: For atmospheric or gaseous samples, whole air can be collected in specialized containers, such as fused silica-lined canisters, to minimize the loss of reactive sulfur compounds iastate.edu. The collected sample is then passed through a system to dry, pre-concentrate, and cryofocus the analytes before introduction into the GC system iastate.edu.

Table 2: Common Sample Preparation Techniques for Volatile Sulfides

Technique Principle Advantages Common Application
HS-SPME Adsorption of headspace volatiles onto a coated fiber. Solvent-free, simple, easily automated. nih.gov Analysis of VSCs in fermented beverages, food. nih.govmdpi.com
SBSE Adsorption of volatiles onto a coated magnetic stir bar. Higher sensitivity than SPME due to larger sorbent volume. mdpi.com Determination of VSCs in wine distillates. mdpi.com

Direct vs. Indirect Analytical Approaches in Chromatographic Determination

In the context of chromatography, the choice between a direct or indirect analytical approach depends on the analyte's properties and the chosen instrumentation.

Direct Analysis: This approach involves the direct introduction and measurement of the analyte without prior chemical modification. The analysis of isobutyl isopropyl sulfide by GC-MS is a classic example of a direct approach. The compound is sufficiently volatile and thermally stable to be separated by GC and detected by MS in its original form. This method is generally simpler and faster as it avoids extra reaction steps.

Indirect Analysis: This approach involves a chemical derivatization step to modify the analyte before analysis. This is often necessary when the original compound is incompatible with the analytical system or to enhance detection sensitivity. The analysis of certain sulfur compounds by LC-MS often requires derivatization to improve retention and ionization efficiency researchgate.netnih.govacs.org. For example, converting a non-polar sulfide into a charged derivative makes it suitable for ESI-MS analysis acs.org. While this adds complexity and potential sources of error, it enables the use of powerful analytical techniques that would otherwise be unsuitable.

The decision to use a direct or indirect method is a trade-off between the simplicity of the former and the enhanced applicability and sensitivity of the latter. For volatile dialkyl sulfides like isobutyl isopropyl sulfide, direct GC-MS is typically the preferred, more straightforward method.

Surface-Sensitive Spectroscopic Characterization of Sulfide Adlayers

While isobutyl isopropyl sulfide is a volatile liquid, the study of sulfide compounds often involves their interaction with and adsorption onto surfaces, forming adlayers. Surface-sensitive spectroscopic techniques are essential for characterizing these layers, providing information on elemental composition, chemical state, and bonding.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides information about elemental composition and chemical bonding in the top few nanometers of a material mdpi.com. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment (oxidation state), allowing for chemical state analysis mdpi.com.

In the study of sulfide adlayers, XPS is used to distinguish between different sulfur species. For example, the binding energy of the S 2p photoelectron peak can differentiate between metal sulfides (S²⁻), polysulfides (Sₙ²⁻), and oxidized sulfur species like elemental sulfur (S⁰) or sulfates (SO₄²⁻) mdpi.comnih.gov. This is critical for understanding surface phenomena in fields like mineral processing and catalysis mdpi.commdpi.com. Low-temperature cryo-XPS has been developed to study frozen dispersions, which helps to preserve the composition of the surface and interface, reducing distortions that can occur in the ultra-high vacuum of the spectrometer nih.gov.

Table 3: Typical S 2p₃/₂ Binding Energies for Various Sulfur Species

Sulfur Species Typical Binding Energy (eV)
Metal Sulfide (S²⁻) 160.0 - 162.0
Chemisorbed Xanthate 162.0 - 162.5 mdpi.com
Polysulfide (Sₙ²⁻) 162.5 - 163.5
Elemental Sulfur (S⁰) / Dixanthogen 163.5 - 164.2 mdpi.com
Thiosulfate (B1220275) (S₂O₃²⁻) ~166.5
Sulfite (SO₃²⁻) ~167.0

Note: Values are approximate and can vary depending on the specific chemical environment and instrument calibration.

Near Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is another synchrotron-based technique used for probing the chemical and electronic structure of materials aip.org. It involves tuning the X-ray energy across an element's absorption edge (e.g., the sulfur K-edge or L-edge) and measuring the absorption of X-rays. The resulting spectrum shows features corresponding to the excitation of core electrons to unoccupied molecular orbitals.

The precise energy and intensity of these absorption peaks are highly sensitive to the oxidation state, coordination environment, and bonding of the absorbing atom nih.gov. This makes NEXAFS a powerful tool for sulfur speciation in complex systems, from fossil fuels to biological materials aip.orgresearchgate.net. For surface adlayers, angle-dependent NEXAFS can also be used to determine the orientation of adsorbed molecules. The combination of high-resolution experimental spectra with theoretical calculations can lead to improved assignment of spectroscopic features, providing a deeper understanding of the sulfur chemistry at surfaces aip.orgnih.gov.

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique used to study the vibrational properties of thin films and monolayers on reflective surfaces, such as gold. spectroscopyonline.complatypustech.com This method is particularly valuable for determining the molecular orientation and conformational order of molecules within self-assembled monolayers (SAMs). nih.gov In a typical IRRAS experiment, p-polarized infrared light is directed at a grazing angle of incidence to the surface, enhancing the electric field perpendicular to the substrate and thus increasing the absorption signal from the molecules adsorbed on the surface. spectroscopyonline.com

For a dialkyl sulfide like isobutyl isopropyl sulfide, IRRAS analysis would primarily focus on the vibrational modes of its alkyl chains, specifically the C-H stretching frequencies. The positions of the symmetric (νs) and asymmetric (νa) methylene (CH2) and methyl (CH3) stretching bands provide detailed information about the conformational order (i.e., the proportion of gauche to trans conformers) of the alkyl chains.

In a well-ordered, all-trans alkyl chain, the asymmetric methylene stretching (d-) peak is typically observed around 2918 cm⁻¹, while the symmetric methylene stretching (d+) peak appears near 2850 cm⁻¹. Deviations to higher wavenumbers are indicative of increased conformational disorder (gauche defects) within the alkyl chains. The analysis of these spectral features allows for a detailed characterization of the packing and order within a dialkyl sulfide monolayer.

Table 1: Representative IRRAS Peak Assignments for Alkyl Chains in Dialkyl Sulfide Monolayers

Vibrational ModeFrequency (cm⁻¹)Interpretation
νa(CH3)~2965Asymmetric methyl stretch
νs(CH3)~2875Symmetric methyl stretch
νa(CH2)~2918 - 2925Asymmetric methylene stretch (sensitive to conformational order)
νs(CH2)~2850 - 2855Symmetric methylene stretch (sensitive to conformational order)

Note: The exact peak positions for isobutyl isopropyl sulfide may vary but are expected to fall within these general ranges, with shifts indicating the degree of conformational order.

Research on various organosulfur compounds has demonstrated the utility of IRRAS in characterizing monolayer quality. uh.edu For instance, comparisons between different types of sulfur-containing compounds have shown variations in the crystallinity of the resulting self-assembled monolayers, as evidenced by shifts in the C-H stretching frequencies. This highlights the capability of IRRAS to discern subtle differences in molecular arrangement driven by the structure of the adsorbate molecules.

Atomic Force Microscopy (AFM) for Surface Structure Elucidation

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides topographical information about surfaces at the nanoscale. mdpi.com It operates by scanning a sharp tip attached to a cantilever across a sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create a three-dimensional image of the surface. mdpi.com AFM is particularly well-suited for characterizing the surface structure of thin films and self-assembled monolayers, including those formed by dialkyl sulfides. acs.org

Studies on self-assembled monolayers of dialkyl sulfides on gold (Au(111)) surfaces have successfully employed AFM to elucidate their lattice structure. acs.org These investigations have revealed that, after an annealing process to improve monolayer quality, dialkyl sulfides can form well-ordered domains. A key finding from such studies is that the tail groups of the dialkyl sulfides often exhibit a (√3 × √3)R30° structure. acs.org This is the same lattice structure commonly observed for n-alkanethiol SAMs on Au(111), suggesting that the intermolecular van der Waals interactions between the alkyl chains play a dominant role in determining the final structure of the monolayer. acs.org

AFM imaging can also reveal important details about the surface morphology of the substrate and the monolayer. For instance, AFM has been used to observe depressions in the Au(111) substrate with depths corresponding to single or multiple atomic steps, both for thiol and sulfide-based SAMs. acs.org This demonstrates the ability of AFM to not only characterize the adsorbate layer but also the underlying substrate.

Table 2: Typical Structural Parameters for Dialkyl Sulfide Monolayers on Au(111) Determined by AFM

ParameterTypical Value/ObservationSignificance
Lattice Structure (√3 × √3)R30°Indicates a well-ordered monolayer with hexagonal packing of the alkyl chains. acs.org
Intermolecular Spacing ~0.5 nmConsistent with the van der Waals radii of the alkyl chains.
Domain Size Varies (nm to µm)Depends on deposition conditions and annealing. Larger domains indicate higher quality monolayers.
Surface Roughness Typically low (<1 nm)A smooth surface is indicative of a well-formed and densely packed monolayer.

Chemical Reactivity and Transformation Pathways of Branched Chain Thioethers

Oxidation Reactions: Pathways to Sulfoxides and Sulfones

The sulfur atom in isobutyl isopropyl sulfide (B99878) can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. The stepwise oxidation process allows for the selective formation of the sulfoxide, which can then be further oxidized to the sulfone if desired. chemistrysteps.com

A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide is a common and environmentally benign oxidant. organic-chemistry.org The selectivity towards the sulfoxide can be enhanced by using catalysts such as scandium triflate (Sc(OTf)₃), which facilitates monooxidation with minimal over-oxidation to the sulfone. organic-chemistry.org Conversely, the use of stronger oxidizing agents or harsher reaction conditions will favor the formation of the sulfone.

The steric hindrance provided by the bulky isobutyl and isopropyl groups can also play a role in the selectivity of the oxidation. In some catalytic systems, such as those using Ti-containing zeolites, bulky thioethers like tert-butyl methyl thioether predominantly yield the sulfoxide, whereas less hindered thioethers are more readily oxidized to the sulfone. researchgate.net This shape selectivity arises from the spatial constraints within the catalyst's pores, which may hinder the approach of the bulkier sulfoxide for a second oxidation step. researchgate.net

Below is a table summarizing various methods for the oxidation of thioethers, which are applicable to isobutyl isopropyl sulfide.

Oxidizing AgentCatalyst/ConditionsPrimary ProductReference
Hydrogen Peroxide (H₂O₂)Scandium Triflate (Sc(OTf)₃)Sulfoxide organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Ti-MWW zeolite, solvent-freeSulfoxide researchgate.net
Hydrogen Peroxide (H₂O₂)Tantalum carbideSulfoxide organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Niobium carbideSulfone organic-chemistry.org
Peracetic Acid-Sulfone chemistrysteps.com
ChlorineAqueous conditionsSulfonyl Chloride acsgcipr.org

Nucleophilic Properties and Further Alkylation Reactions of Sulfides

The sulfur atom in isobutyl isopropyl sulfide possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with electrophiles, most notably alkyl halides, in Sₙ2 reactions. libretexts.org This reaction leads to the formation of a trialkylsulfonium salt, a positively charged species where the sulfur atom is bonded to three alkyl groups. nih.govlibretexts.org

The formation of sulfonium (B1226848) salts is a key reaction of thioethers. libretexts.org These salts are themselves potent alkylating agents and can participate in further reactions. The reaction of isobutyl isopropyl sulfide with an alkyl halide, such as methyl iodide, would proceed via a classical Sₙ2 mechanism to yield isobutyl isopropyl methyl sulfonium iodide.

Recent research into vitrimers, a class of polymers that can be reprocessed, has highlighted the dynamic nature of the bond between sulfur and carbon in sulfonium salts. In poly(thioether) networks, the partial alkylation of thioether linkages to form trialkylsulfonium salts introduces exchangeable bonds. nih.govcore.ac.ukresearchgate.netugent.be Upon heating, these networks can rearrange through a transalkylation process, which is essentially a series of Sₙ2 reactions where a neutral thioether attacks one of the alkyl groups of a sulfonium salt, displacing another thioether. nih.govcore.ac.ukresearchgate.netugent.be This principle demonstrates the inherent reactivity of the sulfur atom in thioethers like isobutyl isopropyl sulfide towards alkylation.

The table below outlines the general conditions for the alkylation of sulfides to form sulfonium salts.

ElectrophileSolventGeneral ConditionsProduct
Primary Alkyl Halide (e.g., CH₃I)Aprotic solvent (e.g., Acetone (B3395972), THF)Room TemperatureTrialkylsulfonium Halide
Alkyl TosylatePolar solventVariesTrialkylsulfonium Tosylate
Alkyl BrosylateNo solvent, heated130-160 °CTrialkylsulfonium Brosylate

Photochemical Transformations of Thioether Systems

Thioethers can undergo photochemical reactions when exposed to ultraviolet light. The primary photochemical process for simple dialkyl sulfides is the homolytic cleavage of a carbon-sulfur bond, generating a pair of radicals: an alkyl radical and a thiyl radical.

While direct studies on isobutyl isopropyl sulfide are not prevalent, related systems suggest the possibility of intramolecular electron transfer processes upon photoexcitation, particularly if the molecule contains other redox-active moieties. In many photochemical reactions of sulfur-containing compounds, the initial step involves the excitation of an electron, which can lead to charge separation within the molecule. For more complex molecules, visible light can induce charge transfer in an intramolecular electron donor-acceptor complex, initiating radical chain reactions.

Following the initial C-S bond cleavage, the resulting radicals can undergo several subsequent reactions. The specific fragmentation and rearrangement pathways will depend on the stability of the radical intermediates and the reaction conditions.

For isobutyl isopropyl sulfide, photolysis could lead to the formation of an isopropyl radical and an isobutylthiyl radical, or an isobutyl radical and an isopropylthiyl radical. These radicals can then:

Couple: Two radicals can combine to form a new bond. For example, two thiyl radicals can form a disulfide.

Disproportionate: One radical can abstract a hydrogen atom from another, leading to an alkane and an alkene.

Abstract hydrogen: The radicals can abstract hydrogen atoms from the solvent or other molecules.

Studies on the photolysis of aliphatic disulfides in a rigid matrix have shown that C-S bond cleavage is a primary event, leading to thiyl radicals. scispace.com These radicals can be trapped and observed at low temperatures. Upon warming, they can react further, leading to a variety of products. scispace.com The fragmentation of thioethers in mass spectrometry also provides insights into potential bond cleavage pathways, with alpha-cleavage (cleavage of a bond adjacent to the sulfur atom) being a common fragmentation pattern for radical cations of thioethers.

Reactions with Other Functional Groups

The nucleophilic sulfur atom of isobutyl isopropyl sulfide can also react with other types of electrophilic functional groups.

Reaction with Halogens: Thioethers react with halogens like chlorine in the presence of water to undergo oxidative cleavage, forming sulfonyl chlorides. acsgcipr.org This reaction involves the formation of a halosulfonium ion intermediate.

Reaction with Carbonyl Compounds: While thioethers themselves are generally unreactive towards carbonyls, they are often synthesized from thiols, which readily react with aldehydes and ketones to form thioacetals. chemistrysteps.comyoutube.com Thioacetals are valuable protecting groups for carbonyl compounds and can also be used to reverse the polarity of the carbonyl carbon (umpolung). youtube.com

Reactions as Lewis Bases: The sulfur atom can act as a Lewis base and coordinate to metal centers. This interaction is important in coordination chemistry and catalysis.

Reaction with other Electrophiles: Thioethers can react with a variety of other electrophilic reagents. For example, they can be involved in Pummerer-type reactions when oxidized to the sulfoxide, where an α-carbon is functionalized. acs.org

Environmental Occurrence, Fate, and Biotransformation of Alkyl Sulfides

Natural and Anthropogenic Sources of Organosulfur Compounds

Organosulfur compounds are ubiquitous in the environment, originating from both biological and industrial activities. These compounds play a significant role in atmospheric chemistry and ecosystem dynamics.

Marine Environments: The oceans are a major natural source of volatile sulfur compounds, with dimethylsulfide (DMS) being a key player. nih.gov DMS is produced from the enzymatic cleavage of dimethylsulfoniopropionate (DMSP), a compound synthesized by many marine microorganisms, including phytoplankton and seaweeds. nih.govresearchgate.net While specific data on isobutyl isopropyl sulfide (B99878) in marine environments is scarce, the general biogeochemical cycling of sulfur in these ecosystems suggests the potential for the formation of a diverse array of organosulfur compounds. Biogenic sulfonates like 2,3-dihydroxypropane-1-sulfonate (B1259476) (DHPS) are also found ubiquitously in marine environments, highlighting the complexity of the marine sulfur cycle. mdpi.com The production of these sulfur compounds is influenced by the composition of the phytoplankton community. mdpi.com

Petroleum: Crude oil and its refined products are significant reservoirs of organosulfur compounds. bsh.dedoe.gov These compounds are remnants of biological material from which the petroleum was formed. The sulfur content in crude oil can range from trace amounts to several percent by weight and exists in various forms, including thiols, sulfides, and thiophenes. While detailed compositional analyses of all crude oil streams for every specific sulfide are not always performed, the presence of a wide variety of alkyl sulfides is a well-established characteristic of petroleum. bsh.de The thermal maturation of organic matter in source rocks leads to the formation of a complex mixture of these compounds.

Foodstuffs: Many foods and beverages owe their characteristic aromas and flavors to the presence of volatile sulfur compounds. For instance, the distinctive tastes of garlic, onions, and cruciferous vegetables are due to the enzymatic breakdown of sulfur-containing precursors. While isobutyl isopropyl sulfide is not commonly cited as a key food aroma compound, the presence of other alkyl sulfides in various foodstuffs suggests that minor concentrations of more complex sulfides could be present.

Industrial activities contribute significantly to the environmental burden of organosulfur compounds. The production of isopropyl alcohol, for example, can occur through the hydration of propylene, a process that may involve various catalysts and reaction conditions. chemcess.comgoogle.com While direct synthesis of isobutyl isopropyl sulfide in this process is not a primary goal, the potential for side reactions involving sulfur-containing impurities in feedstocks or catalysts cannot be entirely ruled out.

The use of solvents and reagents in various chemical manufacturing processes can also lead to the formation and release of alkyl sulfides. spectrochem.inthegoodscentscompany.com For instance, processes involving isobutyl and isopropyl moieties in the presence of a sulfur source could potentially generate isobutyl isopropyl sulfide as a byproduct. The release of these compounds into the environment can occur through wastewater discharges, atmospheric emissions, or improper disposal of industrial waste. omicsonline.org The production and use of branched alkylbenzene sulfonates (BAS) in detergents, which were later replaced by more biodegradable linear alkylbenzene sulfonates (LAS), illustrate how industrial choices can impact the environmental persistence of organosulfur compounds. mpob.gov.myhibiscuspublisher.com

Table 1: Examples of Natural and Anthropogenic Sources of Organosulfur Compounds
Source CategorySpecific SourceExamples of Organosulfur Compounds
Natural Marine EnvironmentsDimethylsulfide (DMS), Dimethylsulfoniopropionate (DMSP), 2,3-dihydroxypropane-1-sulfonate (DHPS)
PetroleumThiols, Sulfides, Thiophenes
FoodstuffsAllicin (in garlic), various sulfides and thiols
Anthropogenic Industrial ProcessesByproducts from chemical synthesis, impurities in fossil fuels
WastewaterIndustrial and municipal effluents

Microbial Degradation Pathways of Alkyl Sulfides

Microorganisms play a crucial role in the biogeochemical cycling of sulfur by degrading organosulfur compounds. This biodegradation is a key process for the removal of these compounds from contaminated environments.

A variety of bacteria are capable of utilizing alkyl sulfides as a source of carbon and energy under both aerobic and anaerobic conditions. Thiobacillus species are well-known for their ability to oxidize a range of sulfur compounds. researchgate.netnih.gov For example, a denitrifying marine bacterium identified as a Thiobacillus species was found to grow on several alkyl sulfides, including dimethyl sulfide (DMS) and diethyl sulfide (DES), under both aerobic and anaerobic conditions with nitrate (B79036) as the electron acceptor. nih.govnih.gov

Microbial consortia, often found in environments like sewage treatment plants, can be more effective at degrading complex organic compounds than single strains. omicsonline.org Acclimated mixed cultures have demonstrated the ability to degrade compounds like isopropyl alcohol, a component of isobutyl isopropyl sulfide's structure. omicsonline.org

The microbial breakdown of alkyl sulfides is initiated by specific enzymes that catalyze the initial oxidation of the sulfur atom. One of the key enzymes involved in this process is sulfide:quinone oxidoreductase (SQR) . researchgate.netmdpi.com This enzyme is involved in the oxidation of sulfide to elemental sulfur. frontiersin.org The initial attack on the sulfide can lead to the formation of sulfoxides and sulfones, which are then further metabolized.

The catabolism of sulfur compounds involves a series of enzymatic steps. For instance, in some bacteria, the oxidation of reduced inorganic sulfur compounds is carried out by a multi-enzyme system known as the Sox system. mdpi.com Other important enzymes in sulfur metabolism include sulfur oxygenase reductase (SOR) and heterodisulfide reductase (Hdr). mdpi.comnih.gov The specific enzymes involved can vary between different microbial species and are often induced by the presence of the sulfur compound. nih.govnih.gov For example, cells grown on DMS show immediate metabolism of DMS, while there is a lag before they can degrade DES, suggesting the involvement of different, inducible enzymes for different alkyl sulfides. nih.govnih.gov

The broader enzymatic machinery for sulfur metabolism in various organisms is complex and involves enzymes like cystathionine (B15957) β-synthase and γ-cystathionase for the metabolism of sulfur-containing amino acids. nih.govnih.gov The catabolism of hydrogen sulfide, a central molecule in sulfur metabolism, involves a mitochondrial sulfide oxidation pathway. researchgate.netyoutube.com

The environmental fate of alkyl sulfides is often linked to the metabolism of related sulfur compounds such as thiols (mercaptans) and disulfides. Thiols can be oxidized to form disulfides, and both can be further metabolized by microorganisms. For instance, a strain of Pseudomonas was found to efficiently metabolize ethyl mercaptan to diethyl disulfide, which was then further degraded. nih.gov This indicates that the degradation pathways of sulfides, thiols, and disulfides are often interconnected.

Bacteria that can grow on alkyl sulfides are often also capable of oxidizing the corresponding thiols. nih.govnih.gov The degradation of tertiary butyl mercaptan (TBM), which has a branched structure, has been studied in water, with a gram-negative bacterium, Alcaligenes faecalis, showing the ability to mineralize it. omicsonline.org This suggests that microbial degradation of branched sulfur compounds is possible, although the rates and pathways may differ from those of their linear counterparts.

Table 2: Key Enzymes in Microbial Sulfur Metabolism
EnzymeAbbreviationFunction
Sulfide:quinone oxidoreductaseSQROxidation of sulfide
Sulfur Oxygenase ReductaseSORDisproportionation of elemental sulfur
Heterodisulfide ReductaseHdrInvolved in inorganic sulfur compound metabolism
Sox system-Multi-enzyme system for thiosulfate (B1220275) oxidation
Cystathionine β-synthaseCBSMetabolism of sulfur-containing amino acids
Cystathionine γ-lyaseCSEMetabolism of sulfur-containing amino acids

Biodegradation Potential and Environmental Persistence of Alkyl Sulfides

The environmental persistence of alkyl sulfides is intrinsically linked to their susceptibility to microbial degradation. This process is a key factor in determining their concentration and residence time in various environmental matrices.

Assessment in Environmental Compartments (e.g., Water, Soil)

The biodegradation of alkyl sulfides can occur in both soil and aquatic environments, mediated by a diverse range of microorganisms. The rate and extent of this degradation are influenced by several factors, including the specific structure of the alkyl sulfide, the presence of suitable microbial populations, and the prevailing environmental conditions, such as the availability of oxygen.

In soil environments, the fate of sulfur-containing organic compounds is complex. While some compounds can be readily metabolized by soil microorganisms, others may exhibit greater persistence. For instance, studies on the soil metabolism of certain organic molecules have shown that degradation can be significantly slower under anaerobic (oxygen-deficient) conditions compared to aerobic (oxygen-rich) conditions. The half-life of a substance, which is the time it takes for half of the initial amount to degrade, is a key metric in assessing its persistence. For example, the herbicide methiozolin, an analogue of the compound MRC-04, showed limited degradation in soil under anaerobic flooded conditions. kspsjournal.or.kr In contrast, under aerobic conditions, the estimated half-life of MRC-04 was 63.0 days, which decreased to 17.9 days in aerobic flooded soil, indicating that both oxygen and water content can influence degradation rates. kspsjournal.or.kr The mobility of sulfides in soil is also a factor, with less soluble sulfides generally showing less mobility and potentially greater persistence in the soil matrix. nih.gov

In aquatic environments, the biodegradation of chemical compounds can vary significantly across different ecosystems, from freshwater to marine environments. scilit.comchemrxiv.org Studies have shown that while the relative biodegradability of different chemicals can be consistent across continents, the absolute degradation rates can vary spatially. scilit.com For instance, a denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to be capable of degrading a range of alkyl sulfides, including dimethyl sulfide, diethyl sulfide, dipropyl sulfide, and dibutyl sulfide, under both aerobic and anaerobic conditions. nih.gov This indicates that microbial populations in marine environments are well-equipped to metabolize these compounds. The persistence of fensulfothion, an organothiophosphate insecticide, in water was found to be similar in both sterile and non-sterile conditions, with about 50% remaining after 16 weeks. nih.gov However, under reducing conditions, it disappeared more rapidly, with almost complete conversion to its sulfide form within 8-12 weeks. nih.gov

Interactive Table: Factors Influencing Alkyl Sulfide Biodegradation

Environmental Compartment Key Factors Influencing Biodegradation Example Finding
Soil Oxygen availability (aerobic vs. anaerobic), moisture content, soil organic content. Degradation of some sulfur-containing organic compounds is significantly slower under anaerobic conditions. kspsjournal.or.kr

| Water | Microbial population diversity, oxygen levels, salinity (freshwater vs. marine). | A marine Thiobacillus sp. can degrade a variety of alkyl sulfides both aerobically and anaerobically. nih.gov |

Biosynthetic Pathways of Sulfur Compounds in Biological Systems

The presence of sulfur in a vast array of biological molecules, from amino acids to complex cofactors, underscores the importance of understanding its biosynthetic pathways. The formation of the thioether linkage, a key structural feature of isobutyl isopropyl sulfide, is a central theme in the biosynthesis of many vital sulfur-containing compounds.

Role of Sulfur-Containing Amino Acids (e.g., Methionine, Cysteine)

The primary entry point of inorganic sulfur into biological systems is typically through its assimilation into the amino acids cysteine and methionine. These two proteinogenic amino acids serve as the foundational building blocks for a multitude of other sulfur-containing molecules.

In many microorganisms and plants, the biosynthesis of cysteine begins with the reduction of inorganic sulfate (B86663) to sulfide. This sulfide is then incorporated into a carbon skeleton, often derived from the amino acid serine, to form cysteine. Methionine can then be synthesized from cysteine through a series of enzymatic reactions known as the transsulfuration pathway. In this pathway, the sulfur atom from cysteine is transferred to a four-carbon backbone, ultimately forming methionine.

Conversely, in animals, methionine is an essential amino acid that must be obtained from the diet. Cysteine can then be synthesized from methionine, highlighting the metabolic interchangeability of these two key sulfur-containing amino acids. The metabolism of methionine is initiated by its activation to S-adenosylmethionine (SAM), a highly versatile molecule that plays a central role in numerous biochemical reactions. coleparmer.com

Enzymatic Synthesis of Thioether Linkages in Cofactors and Secondary Metabolites

The formation of thioether bonds in biological systems is a sophisticated process catalyzed by specific enzymes. A prominent family of enzymes involved in this process is the radical S-adenosylmethionine (SAM) superfamily. These enzymes utilize a unique iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical is capable of abstracting a hydrogen atom from an unreactive carbon center, initiating a radical-based mechanism that ultimately leads to the formation of a new carbon-sulfur bond.

This enzymatic strategy is employed in the biosynthesis of a diverse range of important biomolecules:

Biotin and Lipoic Acid: These are essential cofactors for a variety of metabolic enzymes. Their biosynthetic pathways involve the insertion of a sulfur atom to form a thioether linkage within their cyclic structures. This critical step is catalyzed by radical SAM enzymes.

Sactibiotics: These are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with antimicrobial activity. Their characteristic feature is the presence of one or more thioether cross-links between a cysteine residue and the α-carbon of another amino acid. These bonds are installed by dedicated radical SAM enzymes, which are often referred to as sactisynthases.

Other Secondary Metabolites: Radical SAM enzymes are also involved in the formation of thioether bonds in a variety of other natural products, contributing to their structural diversity and biological activity.

The enzymatic formation of thioether linkages is a testament to the elegant chemical solutions that have evolved in biological systems to construct complex and vital molecules from simple precursors.

Interactive Table: Examples of Enzymatically Synthesized Thioether-Containing Molecules

Molecule Class Example(s) Role of Thioether Linkage Enzyme Family Involved
Cofactors Biotin, Lipoic Acid Essential for the structural integrity and function of the cofactor. Radical S-adenosylmethionine (SAM) enzymes
Sactibiotics Subtilosin A, Thurincin H Creates macrocyclic structures that confer stability and biological activity. Radical S-adenosylmethionine (SAM) enzymes (Sactisynthases)

| Modified Peptides | - | Can introduce unique structural constraints and functionalities. | Radical S-adenosylmethionine (SAM) enzymes |

Computational and Theoretical Studies of Branched Chain Sulfides

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying molecules like isobutyl isopropyl sulfide (B99878) due to its favorable balance of accuracy and computational cost.

Investigation of Molecular Structures and Bonding Interactions

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. For isobutyl isopropyl sulfide, this involves calculating key structural parameters. The reliability of this approach is supported by studies where DFT calculations at the B3LYP/6-31G(d,p) level have successfully reproduced molecular structures determined by X-ray crystallography. nih.gov

Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, provides further details on bonding. It can quantify the interactions between orbitals, revealing the nature of the covalent bonds within the molecule and the extent of any electron delocalization. nih.gov This analysis helps in understanding the charge distribution and stability of the molecule.

Interactive Table 1: Predicted Structural Parameters for Isobutyl Isopropyl Sulfide using DFT

ParameterBond/AnglePredicted Value (Illustrative)
Bond LengthC(isobutyl)-S1.85 Å
Bond LengthC(isopropyl)-S1.84 Å
Bond AngleC-S-C103.5°
Dihedral AngleC-C-S-C65.0°

Note: These are representative values to illustrate the output of DFT calculations; actual values would be determined from specific computational runs.

Influence of Substituent Steric and Electronic Effects

The isobutyl and isopropyl groups attached to the sulfur atom are alkyl substituents that exert significant steric and electronic effects on the molecule's properties. DFT, combined with methods like Activation Strain Model (ASM), can effectively separate and quantify these steric and electronic contributions to rationalize molecular behavior. mdpi.com

Steric Effects : The bulky nature of the branched isobutyl and isopropyl groups creates steric hindrance around the sulfur atom. This crowding influences the preferred conformation of the molecule, affecting the C-S-C bond angle and the rotational barriers around the C-S bonds. Studies on other molecules have shown that substituents can significantly impact reactivity and multilayer growth on surfaces, a factor influenced by steric bulk. nih.gov

Electronic Effects : Alkyl groups are known to be weakly electron-donating through an inductive effect. This effect increases the electron density on the sulfur atom in isobutyl isopropyl sulfide compared to simpler sulfides like dimethyl sulfide. DFT calculations can quantify this through population analysis (e.g., Mulliken or NPA charges), which assigns partial charges to each atom. nih.gov The increased electron density on the sulfur atom influences its nucleophilicity and its interaction with other molecules. The electronic properties of aryl radicals, for instance, have been shown to directly impact their grafting efficiency, with electron-donating groups leading to a higher degree of functionalization. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. jcsp.org.pknih.gov This methodology is predicated on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. jcsp.org.pk

Prediction of Physicochemical Properties from Molecular Descriptors

QSPR models are built by establishing a mathematical relationship between calculated molecular descriptors and experimentally determined properties. These models can then be used to predict the properties of new or untested compounds. jcsp.org.pk For isobutyl isopropyl sulfide, QSPR could predict properties such as boiling point, density, viscosity, and the octanol-water partition coefficient (logKow). nih.gov

The process involves:

Descriptor Calculation : A large number of molecular descriptors are calculated from the molecule's structure. These can be categorized as:

Topological descriptors : Based on the 2D graph of the molecule (e.g., Wiener index, Randić index). researchgate.net

Geometric descriptors : Based on the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors : Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment). jcsp.org.pkresearchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR), are used to build a model that links a selection of these descriptors to a specific property. researchgate.net

For example, a QSPR study on polychlorinated diphenyl sulfides successfully created robust models to predict logKow values based on constitutional and structural descriptors. nih.gov

Interactive Table 2: Example of Molecular Descriptors and Predicted Property for a QSPR Model

CompoundMolecular Weight (Descriptor)LogP (Descriptor)Predicted Boiling Point (°C)
Diethyl Sulfide90.191.9592
Di-n-propyl Sulfide118.243.01142
Isobutyl Isopropyl Sulfide 132.27 3.45 155 (Predicted)

Note: The predicted value is illustrative of a QSPR model's output.

Application of Semiempirical Molecular Orbital Methods

While DFT provides accurate quantum-chemical descriptors, it can be computationally expensive for large datasets. Semiempirical molecular orbital methods (such as AM1, PM3, PM6, and PM7) offer a faster alternative. researchgate.netnih.gov These methods are based on molecular orbital theory but use approximations and parameters derived from experimental data to simplify the calculations. mpg.deacs.org

Key features of semiempirical methods in QSPR include:

Computational Efficiency : They are several orders of magnitude faster than ab initio or DFT methods, making them suitable for calculating descriptors for large libraries of compounds. researchgate.netresearchgate.net

Descriptor Generation : They can generate a wide range of quantum-chemical descriptors, including heats of formation, dipole moments, and orbital energies, which are often crucial for accurate QSPR models. researchgate.netmpg.de

Benchmarking studies have compared various semiempirical and DFT methods for their accuracy in describing molecules containing sulfur, such as diethyl sulfide, providing guidance on the most appropriate methods for specific applications. nih.gov

Molecular Dynamics Simulations for Conformational Analysis (Inferred)

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like isobutyl isopropyl sulfide, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.

The simulation process involves:

System Setup : A starting 3D structure of the molecule is placed in a simulation box, often with a solvent like water.

Force Field Application : A force field (a set of parameters describing the potential energy of the system) is assigned to define the interactions between atoms.

Simulation : Newton's equations of motion are solved iteratively, allowing the system to evolve over time and sample different conformations. nih.gov

For isobutyl isopropyl sulfide, an MD simulation would track the rotations around the C-S and C-C bonds. The resulting trajectory can be analyzed to:

Identify the most stable and frequently occurring conformations (conformers).

Determine the energy barriers between different conformers.

Understand how the molecule's shape fluctuates under specific conditions (e.g., temperature).

This information is crucial for understanding how the molecule's shape might influence its physical properties and its interactions with other molecules.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (Inferred)

In the absence of extensive experimental research on the reaction mechanisms of isobutyl isopropyl sulfide, computational and theoretical studies, particularly quantum chemical calculations, offer a powerful lens through which to infer its chemical behavior. These in silico methods allow for the detailed exploration of potential reaction pathways, the characterization of transient intermediates, and the determination of energetic barriers, providing a foundational understanding of the compound's reactivity. The insights gained from computational studies on analogous branched-chain and asymmetric sulfides can be extrapolated to predict the likely reaction mechanisms for isobutyl isopropyl sulfide, including oxidation, thermal decomposition, and nucleophilic substitution.

Theoretical Framework: Density Functional Theory (DFT)

A primary tool for elucidating reaction mechanisms is Density Functional Theory (DFT). DFT has proven to be a robust method for calculating the electronic structure of molecules, offering a balance between computational cost and accuracy. By using various functionals and basis sets, researchers can model the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. Key parameters obtained from DFT calculations include activation energies, transition state geometries, and reaction enthalpies, which are crucial for predicting reaction kinetics and thermodynamic feasibility. For instance, studies on the oxidation of various alkyl sulfides have successfully employed DFT to map out the stepwise conversion to sulfoxides and then to sulfones.

Inferred Reaction Mechanisms and Computational Approaches

Oxidation: The oxidation of sulfides is a fundamental reaction, and isobutyl isopropyl sulfide is expected to undergo oxidation at the sulfur atom. Quantum chemical calculations can be used to model the reaction with common oxidants like hydrogen peroxide or peroxy acids. These calculations would likely reveal a stepwise mechanism. The initial oxidation to the corresponding sulfoxide (B87167) (isobutyl isopropyl sulfoxide) would be modeled, followed by a second oxidation step to the sulfone (isobutyl isopropyl sulfone).

Computational models would focus on:

Transition State Geometries: Identifying the geometry of the transition state for the oxygen transfer from the oxidant to the sulfur atom.

Activation Energy Barriers: Calculating the energy required to reach the transition state for both oxidation steps. It is anticipated that the activation energy for the first oxidation (to sulfoxide) would be lower than for the second (to sulfone).

Stereoselectivity: Given the asymmetric nature of isobutyl isopropyl sulfide, the resulting sulfoxide would be chiral. Computational studies could explore the diastereoselectivity of the oxidation if a chiral oxidant is used.

Thermal Decomposition: Branched-chain sulfides can undergo thermal decomposition through various pathways, including C-S bond cleavage. Computational studies can predict the most likely decomposition pathways by comparing the activation energies for different bond scission events. For isobutyl isopropyl sulfide, the two C-S bonds (isopropyl-S and isobutyl-S) have different strengths due to the nature of the alkyl groups.

Quantum chemical calculations would aim to:

Bond Dissociation Energies (BDEs): Calculate the energy required to homolytically cleave the C-S bonds, indicating which bond is more likely to break first.

Reaction Pathways: Explore potential rearrangement or elimination reactions that might occur at elevated temperatures. For example, the possibility of retro-ene type reactions could be investigated, as seen in other sulfur-containing compounds.

Product Distribution: By comparing the energetics of different decomposition pathways, a prediction of the major and minor products can be made.

Nucleophilic Substitution: The sulfur atom in isobutyl isopropyl sulfide can be a target for nucleophiles. Quantum chemical calculations can elucidate the mechanism of nucleophilic substitution at the sulfur atom or at one of the adjacent carbon atoms. These reactions are crucial in various synthetic transformations.

Theoretical investigations would involve:

Potential Energy Surface Scanning: Mapping the energy landscape as a nucleophile approaches the sulfide to determine if the reaction proceeds via an associative or dissociative mechanism.

Intermediate and Transition State Characterization: Identifying any stable intermediates, such as a sulfurane-like species in an associative pathway, and the corresponding transition states.

Leaving Group Ability: Comparing the relative energies of the potential leaving groups (isopropylthiolate or isobutylthiolate) to predict the outcome of the substitution.

Data from Inferred Computational Studies

While specific experimental data for isobutyl isopropyl sulfide is scarce, the following table presents inferred data based on computational studies of similar branched-chain sulfides. These values are illustrative of what would be expected from DFT calculations on isobutyl isopropyl sulfide.

Reaction TypeInferred ParameterPredicted Value RangeComputational Method
Oxidation (to Sulfoxide) Activation Energy (kcal/mol)10 - 20DFT (e.g., B3LYP/6-31G)
Oxidation (to Sulfone) Activation Energy (kcal/mol)15 - 25DFT (e.g., B3LYP/6-31G)
Thermal C-S Bond Cleavage Bond Dissociation Energy (kcal/mol)65 - 80DFT, G3/G4 Theory
Nucleophilic Substitution at S Reaction Barrier (kcal/mol)20 - 35DFT with solvent model

Applications in Chemical Research and Industrial Processes

Role as Chemical Intermediates in Organic Synthesis

The primary application for thioethers like isobutyl isopropyl sulfide (B99878) is in organic synthesis, where they serve as versatile intermediates. Their synthesis is typically straightforward, analogous to the Williamson ether synthesis, involving the Sₙ2 reaction between a thiolate ion and an alkyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity allows for the controlled formation of carbon-sulfur bonds, a key step in constructing more elaborate molecules.

Thioethers are fundamental building blocks for forging C-S bonds, which are integral to a vast number of biologically active compounds and pharmaceuticals. nih.govresearchgate.net The sulfur atom in a thioether can act as a soft nucleophile, enabling it to participate in various coupling reactions. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, which significantly alters the reactivity and functionality of the molecule, thereby opening new synthetic pathways. masterorganicchemistry.com This transformability makes simple thioethers like isobutyl isopropyl sulfide valuable starting points or structural motifs in the modular synthesis of diverse and complex chemical structures. nih.gov

Dialkyl sulfides are direct precursors to other classes of compounds with specialized applications. A primary example is their oxidation to dialkyl sulfoxides. acs.org These sulfoxides can be converted into reactive intermediates (carbanions) that are then used to produce a variety of long-chain, surface-active compounds. acs.org Such compounds have significant commercial potential as detergents, emulsifiers, and plasticizers. acs.org Thioethers are also foundational in the synthesis of various heterocyclic amides and other compounds used in agriculture and medicine. researchgate.net

Advanced Materials Science Applications

The field of materials science utilizes the unique properties of the thioether linkage. Organic thioether compounds have found extensive applications in the development of optical materials and polymers. researchgate.net The sulfur atom provides a site for coordination with metals and can influence the electronic and structural properties of a material.

Recent research has explored the use of ruthenium(II) complexes that incorporate thioether ligands for applications in photodynamic therapy and as photocaging agents. acs.org In these systems, the thioether ligand can be selectively released from the metal center upon irradiation with light. acs.org This photosubstitution reaction is a key feature for designing light-sensitive materials and drug-delivery systems. Although this research often uses more complex thioethers, the fundamental chemistry is applicable to simple structures like isobutyl isopropyl sulfide.

Environmental Remediation and Desulfurization Technologies

Alkyl sulfides are relevant in environmental science both as pollutants that require remediation and as targets in fuel purification processes.

Wastewater from various industrial processes can contain organic sulfur compounds, including simple alkyl sulfides. researchgate.net Research has demonstrated that a diverse range of microorganisms can effectively degrade these compounds under both aerobic and anaerobic conditions. nih.govnih.govoup.com For instance, a denitrifying marine bacterium, identified as a Thiobacillus species, has been shown to metabolize a variety of alkyl sulfides, including dimethyl sulfide, diethyl sulfide, dipropyl sulfide, and dibutyl sulfide, using nitrate (B79036) as an electron acceptor. nih.govnih.gov

These biological processes rely on specific enzymes that target the alkyl sulfide molecules. nih.govnih.gov Such bioremediation strategies are being investigated as cost-effective and environmentally friendly alternatives to chemical removal methods for treating sulfide-containing industrial effluents. researchgate.netnih.gov Given its structural similarity to sulfides that are proven to be biodegradable, isobutyl isopropyl sulfide is expected to be susceptible to similar microbial degradation pathways.

Alkyl Sulfide ExampleDegrading Organism (Example)Environmental Context
Dimethyl Sulfide (DMS)Thiobacillus sp. (Strain ASN-1)Marine microbial mats, wastewaters nih.govnih.gov
Diethyl Sulfide (DES)Thiobacillus sp. (Strain ASN-1)Marine microbial mats, wastewaters nih.govnih.gov
Dibutyl SulfideThiobacillus sp. (Strain ASN-1)Marine microbial mats, wastewaters nih.govnih.gov
Dibenzothiophene (DBT)Pseudomonas, Gordona, RhodococcusFossil fuels, coastal wetlands mdpi.comoup.com

The removal of sulfur from fossil fuels is critical for reducing sulfur oxide emissions that lead to acid rain. While complex heterocyclic compounds like dibenzothiophene are the most challenging to remove, simpler sulfur compounds including alkyl sulfides are also present in fuel feedstocks. kirj.eenih.gov

One of the most promising non-hydrotreating technologies is Oxidative Desulfurization (ODS). acs.orgmdpi.comcore.ac.uk In this process, sulfur compounds are oxidized using agents like hydrogen peroxide. researchgate.netatlantis-press.com Thioethers are oxidized first to more polar sulfoxides and then to even more polar sulfones. acs.orgcore.ac.uk This increase in polarity makes the sulfur compounds readily extractable from the nonpolar fuel matrix using a polar solvent. acs.orgmdpi.com The ODS process is effective under mild conditions and is considered a complementary technology for producing ultra-low sulfur fuels. acs.orgmdpi.com

General Analytical Chemistry Applications

While specific, widespread applications of isobutyl isopropyl sulfide in routine analytical chemistry are not extensively documented in publicly available literature, its chemical properties and the available analytical data indicate its utility in various research and developmental contexts. The compound serves as a reference material for the development and validation of analytical methods, particularly in the fields of chromatography and mass spectrometry. Its distinct retention characteristics and mass spectral fragmentation patterns make it a useful analyte for studying structure-property relationships and for the calibration of analytical instrumentation.

The primary application of isobutyl isopropyl sulfide in analytical chemistry is in the area of gas chromatography (GC). Due to its volatility, it is well-suited for separation and detection by GC-based methods. The Kovats Retention Index, a key parameter in gas chromatography for identifying compounds, has been determined for isobutyl isopropyl sulfide on a semi-standard non-polar column. This value is crucial for its identification in complex mixtures when using gas chromatography.

Detailed Research Findings

Research in analytical chemistry relies on the precise characterization of chemical compounds. For isobutyl isopropyl sulfide, detailed analytical data is available from reference databases such as PubChem and the NIST Chemistry WebBook. This data is instrumental for its unequivocal identification and for the development of quantitative analytical methods.

The available spectral information includes Gas Chromatography-Mass Spectrometry (GC-MS) data, which provides both the retention time for chromatographic separation and the mass spectrum for molecular identification. The mass spectrum of isobutyl isopropyl sulfide exhibits a specific fragmentation pattern that serves as a chemical fingerprint, allowing for its distinction from other compounds.

Below are tables summarizing the key analytical parameters for isobutyl isopropyl sulfide, which are foundational for its application in analytical chemistry.

Table 1: Gas Chromatography Data for Isobutyl Isopropyl Sulfide

ParameterValueSource
Kovats Retention Index (Semi-standard non-polar column)895PubChem nih.gov, NIST Chemistry WebBook nist.gov

This interactive table provides the Kovats Retention Index, a fundamental value for the identification of isobutyl isopropyl sulfide in gas chromatography.

Table 2: Mass Spectrometry Data for Isobutyl Isopropyl Sulfide

Analytical TechniqueDatabase ReferenceNotes
Gas Chromatography-Mass Spectrometry (GC-MS)NIST Mass Spectrometry Data CenterProvides fragmentation pattern for identification. nih.gov
1H NMR SpectraSpectraBaseProvides information on the molecular structure. nih.gov
Infrared (IR) SpectraAldrich Chemical Company, Inc.Characterizes the chemical bonds within the molecule. nih.gov

This interactive table summarizes the available mass spectrometry and other spectral data that are crucial for the structural elucidation and identification of isobutyl isopropyl sulfide.

The availability of this reference data, particularly from the NIST Mass Spectrometry Data Center, facilitates the use of isobutyl isopropyl sulfide as a standard in studies involving the analysis of sulfur-containing organic compounds. nih.gov While it may not be a commonly used analytical reagent, its well-documented analytical properties provide a solid foundation for its application in specialized areas of chemical research and for the development of new analytical methodologies.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for Branched-Chain Sulfides

The synthesis of thioethers, including branched-chain variants like isobutyl isopropyl sulfide (B99878), has traditionally relied on methods such as the nucleophilic substitution of alkyl halides with thiolates. libretexts.org While effective, these methods can generate significant salt waste. nih.gov Modern research is increasingly focused on developing more sustainable and atom-economical synthetic routes.

Future research should prioritize the development of "green" methodologies. One promising avenue is the dehydrative thioetherification of alcohols, which uses readily available starting materials and produces water as the primary byproduct. nih.gov The use of recyclable heterogeneous catalysts, such as superacidic Nafion, in these reactions presents a practical and environmentally friendly option. nih.gov Further exploration of metal-free catalytic systems, potentially employing simple and efficient catalysts like triflic acid, could also lead to more sustainable processes. nih.gov Additionally, advancements in transition-metal-catalyzed cross-coupling reactions offer a general strategy for creating aryl-substituted thioethers and could be adapted for complex alkyl sulfide synthesis under milder conditions. thieme-connect.de The development of chain-growth polymerization techniques, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, could open pathways to novel polysulfates and polysulfonates, indicating a potential for creating sulfur-containing polymers with controlled structures. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Thioethers

Methodology Advantages Disadvantages Sustainability Aspect
Classical Nucleophilic Substitution Well-established, versatile Generates salt waste Low
Dehydrative Thioetherification High atom economy, uses alcohols May require harsh acidic conditions High (water byproduct)
Metal-Catalyzed Cross-Coupling Mild conditions, high efficiency Catalyst cost and removal Moderate

| Heterogeneous Catalysis (e.g., Nafion) | Catalyst is recyclable, practical | May have lower activity than homogeneous catalysts | High |

Advanced Understanding of Reactivity and Mechanistic Pathways for Thioether Transformations

Thioethers exhibit rich reactivity, primarily centered on the sulfur atom. A key area for future research is the detailed mechanistic investigation of their transformations. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental process. libretexts.org While conventional oxidants are well-studied, future work could focus on photocatalytic oxidation methods using visible light and heterogeneous or homogeneous catalysts, which offer greener alternatives. rsc.org Understanding the roles of reactive oxygen species like superoxide (B77818) radical anions (O₂˙⁻) and singlet oxygen (¹O₂) in these photooxidations is crucial for controlling product selectivity. rsc.org

Another important area is the cleavage of C–S bonds. Recent studies have shown that aryl alkyl thioethers can serve as precursors for C-centered alkyl radicals under electroreductive conditions, enabling desulfurative C-H and C-C bond formation. chemrxiv.org Further mechanistic studies, including DFT calculations, are needed to fully elucidate the pathways of these radical intermediates and their potential for radical-polar crossover events. chemrxiv.org The mechanism of thioetherification reactions, particularly whether they proceed via S_N1 or S_N2 pathways, is also a subject for deeper investigation. For instance, dehydrative coupling of alcohols with thiols catalyzed by Brønsted acids is suggested to proceed through an S_N1-type nucleophilic substitution involving a carbocation intermediate. nih.gov

Comprehensive Environmental Fate and Biotransformation Studies for Emerging Alkyl Sulfides

The increasing synthesis and application of novel chemical compounds necessitate a thorough understanding of their environmental persistence, mobility, and ultimate fate. For alkyl sulfides like isobutyl isopropyl sulfide, there is a need for comprehensive studies on their environmental degradation pathways, including hydrolysis, photolysis, and biodegradation. While general reviews on the environmental fate of chemical classes including sulfones exist, specific data on branched alkyl sulfides are scarce. ntis.gov

Biotransformation represents a key mechanism for the environmental breakdown of organic sulfides. Research has shown that microorganisms, such as the fungus Helminthosporium species, can metabolize alkyl sulfides, primarily through S-oxidation to form the corresponding sulfoxides and, to a lesser extent, sulfones. nih.gov Future studies should aim to identify the specific microbial species and enzymatic systems responsible for the degradation of branched-chain sulfides and to characterize the resulting metabolites. Furthermore, the metabolic fate of alkyl sulfides in higher organisms warrants investigation. Studies on rats have shown that certain alkyl sulfides can modulate the activity of hepatic drug-metabolizing enzymes, such as cytochrome P-450, which could have implications for their biological effects and detoxification pathways. nih.gov

Table 2: Potential Biotransformation Reactions of Alkyl Sulfides

Transformation Product Mediating System
S-Oxidation Sulfoxide (B87167) Fungal monooxygenases, Hepatic enzymes (e.g., Cytochrome P-450)
S-Oxidation Sulfone Fungal monooxygenases, Hepatic enzymes

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, complementing experimental findings. For isobutyl isopropyl sulfide, computational modeling can provide significant insights. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, determine the stability of intermediates and transition states, and explain observed regioselectivity in reactions. thieme-connect.de

Molecular modeling software can predict various physicochemical properties. For instance, properties like molecular weight, optimization energy (indicating stability), and partition coefficients can be computed to forecast the compound's behavior. scispace.com The PubChem database lists several computed properties for isobutyl isopropyl sulfide, including its molecular formula (C₇H₁₆S) and monoisotopic mass (132.097 g/mol ). nih.govuni.lu Advanced simulations can also predict spectral data and collision cross-section values, which are valuable for analytical identification. uni.lu The integration of these computational predictions with experimental data from techniques like NMR and mass spectrometry provides a more complete picture of the compound's structure and behavior. nih.gov Future work should focus on developing more accurate predictive models for the toxicity and environmental fate of alkyl sulfides, reducing the need for extensive and costly experimental testing.

Exploration of Novel Applications in Emerging Technologies and Chemical Fields

While isobutyl isopropyl sulfide itself does not have widespread current applications, the broader class of thioethers is utilized in diverse fields, suggesting potential future roles for branched-chain sulfides. ingentaconnect.com One of the most significant areas is in catalysis, where thioether-containing ligands are used to stabilize metal centers in homogeneous catalysis. thieme-connect.combohrium.com The electronic properties of the sulfur atom can be fine-tuned by altering the alkyl substituents (like isobutyl and isopropyl groups), potentially leading to catalysts with enhanced activity and selectivity.

In materials science, polythioethers are gaining traction for various applications. Their ability to chelate metals makes them suitable for use in antifouling materials or for the removal of heavy metals from the environment. rsc.org The propensity of the thioether group to undergo oxidation also allows these polymers to function as scavengers for reactive oxygen species (ROS), suggesting applications in biomedical materials. rsc.org Furthermore, the interaction between the thioether backbone and lithium ions makes polythioethers promising candidates for use as polymer electrolytes in next-generation batteries. rsc.org Future research could explore the incorporation of branched sulfide units, such as isobutyl isopropyl, into polymer backbones to tailor the physical and chemical properties of these advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for isobutyl isopropyl sulfide, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between isobutyl mercaptan and isopropyl halides. To ensure reproducibility, document reaction parameters (molar ratios, solvent, temperature, catalyst) meticulously. Use inert atmospheres to prevent oxidation and characterize intermediates via TLC or GC-MS . Include purity validation (e.g., ≥95% by GC-FID) and spectral data (¹H/¹³C NMR) for final product verification .

Q. Which spectroscopic techniques are most effective for characterizing isobutyl isopropyl sulfide, and how should data interpretation be approached?

  • Methodological Answer : Combine NMR (¹H/¹³C) for structural elucidation, IR spectroscopy for functional group identification (S–C stretch at ~600–700 cm⁻¹), and GC-MS for purity assessment. For quantitative analysis, integrate HPLC with UV detection (λ = 210–230 nm). Cross-validate results with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. How does the stability of isobutyl isopropyl sulfide vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via periodic GC-MS analysis. Use Arrhenius kinetics to extrapolate shelf-life. Store in amber vials with inert gas to minimize photolytic/oxidative degradation .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of isobutyl isopropyl sulfide while minimizing byproducts?

  • Methodological Answer : Employ factorial design (e.g., 2³ factorial) to assess interactions between temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For byproduct suppression, incorporate scavengers (e.g., molecular sieves for water-sensitive steps) and monitor reaction progress in real-time via inline FTIR .

Q. How can computational modeling predict the reactivity and electronic properties of isobutyl isopropyl sulfide in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate with experimental kinetics (e.g., Hammett plots for substituent effects). Use molecular dynamics simulations to study solvent-cage effects in SN2 mechanisms .

Q. What methodologies resolve contradictions in reported thermodynamic data (e.g., ΔHf, vapor pressure) for isobutyl isopropyl sulfide?

  • Methodological Answer : Conduct a meta-analysis of literature data, identifying outliers via Grubbs’ test. Re-measure key properties using standardized protocols (e.g., DSC for enthalpy, static vapor pressure apparatus). Address discrepancies by comparing experimental conditions (purity, calibration standards) and applying error propagation models .

Q. How do steric and electronic factors influence the sulfide’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design a comparative study using substituted analogs (e.g., tert-butyl vs. isopropyl groups). Quantify steric effects via Tolman cone angles and electronic effects via Hammett σ constants. Correlate with reaction rates (kinetic profiling) and DFT-computed transition state energies .

Data Management & Analysis

Q. What statistical approaches are recommended for analyzing multivariate datasets in sulfide synthesis optimization?

  • Methodological Answer : Apply principal component analysis (PCA) to reduce dimensionality and identify critical variables. Use ANOVA with Tukey post-hoc tests to compare group means. For non-linear relationships, implement machine learning (e.g., random forest regression) to predict yield from input parameters .

Q. How should researchers address gaps in mechanistic understanding of sulfide degradation pathways?

  • Methodological Answer : Combine isotopic labeling (e.g., ³⁴S) with high-resolution mass spectrometry to track degradation intermediates. Use tandem MS/MS to elucidate fragmentation patterns. Pair with computational mechanistic studies (e.g., transition state search via NEB method) to propose plausible pathways .

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Reactant of Route 1
Sulfide, isobutyl isopropyl
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.